molecular formula C17H12BrN3O B2442851 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline CAS No. 1993173-56-0

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline

Cat. No.: B2442851
CAS No.: 1993173-56-0
M. Wt: 354.207
InChI Key: MBXMKEPIODUUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the indazole ring and a methoxy group at the 8th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Quinoline Ring Formation: The quinoline ring can be constructed through a series of condensation reactions involving suitable starting materials.

    Methoxylation: The methoxy group can be introduced at the 8th position of the quinoline ring using methoxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1H-indazol-5-ol
  • 6-(7-bromo-1H-indazol-3-yl)quinoline
  • (7-bromo-1H-indazol-3-yl)acetic acid

Uniqueness

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(7-bromo-2H-indazol-3-yl)-8-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O/c1-22-14-8-7-11(10-5-3-9-19-17(10)14)15-12-4-2-6-13(18)16(12)21-20-15/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXMKEPIODUUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C3=C4C=CC=C(C4=NN3)Br)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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